molecular formula C25H28N2O4 B11632713 Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate CAS No. 383892-08-8

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B11632713
CAS No.: 383892-08-8
M. Wt: 420.5 g/mol
InChI Key: QWNRFCYXYGCNDE-UHFFFAOYSA-N
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Description

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate is a complex organic compound with a fascinating structure. Let’s break it down:

    Ethyl Group (C₂H₅): The ethyl group (C₂H₅) is attached to the quinoline ring, providing solubility and altering its chemical properties.

    Quinoline Ring: Quinoline is a heterocyclic aromatic compound containing a benzene ring fused to a pyridine ring. It exhibits interesting electronic properties due to its aromaticity.

    Carboxylate Group (-COOEt): The carboxylate group (COOEt) contributes to the compound’s acidity and reactivity.

Preparation Methods

Synthetic Routes:: The synthesis of Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate involves several steps. One common approach is the Suzuki–Miyaura coupling reaction, which connects the quinoline core with the phenyl group. This reaction utilizes an organoboron reagent (such as arylboronic acids or boronate esters) and a palladium catalyst .

Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.

Chemical Reactions Analysis

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate undergoes various reactions:

    Oxidation: The benzylic position (adjacent to the phenyl group) is susceptible to oxidation, leading to the formation of quinoline-3-carboxylic acid.

    Reduction: Reduction of the carbonyl group (ester) can yield the corresponding alcohol.

    Substitution: The ethyl group can be replaced by other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common reagents include palladium catalysts, boron reagents, and reducing agents.

Scientific Research Applications

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate finds applications in:

    Medicinal Chemistry: Its quinoline scaffold is relevant for drug design, especially in antimalarial and anticancer research.

    Biological Studies: Researchers explore its interactions with cellular targets, including enzymes and receptors.

    Materials Science: Quinoline derivatives contribute to organic electronics and luminescent materials.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific protein targets or signaling pathways. Further studies are needed to elucidate these details.

Comparison with Similar Compounds

Ethyl 4-{[4-(butoxycarbonyl)phenyl]amino}-6,8-dimethylquinoline-3-carboxylate stands out due to its unique combination of quinoline, phenyl, and ester functionalities. Similar compounds include other quinoline derivatives, but none precisely match this structure.

Properties

CAS No.

383892-08-8

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-(4-butoxycarbonylanilino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-5-7-12-31-24(28)18-8-10-19(11-9-18)27-23-20-14-16(3)13-17(4)22(20)26-15-21(23)25(29)30-6-2/h8-11,13-15H,5-7,12H2,1-4H3,(H,26,27)

InChI Key

QWNRFCYXYGCNDE-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC2=C(C=NC3=C(C=C(C=C32)C)C)C(=O)OCC

Origin of Product

United States

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